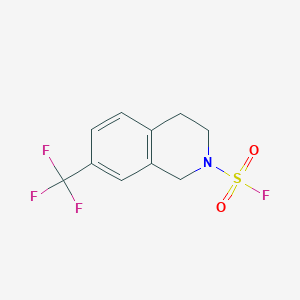

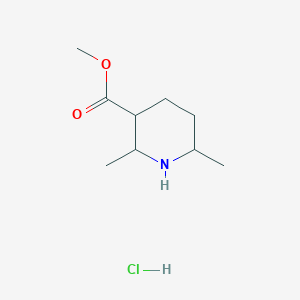

![molecular formula C12H11N3O3 B2728016 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 105518-47-6](/img/structure/B2728016.png)

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a chemical compound with the formula C12H11N3O3 . It is used in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid are not fully detailed in the search results. The molecular weight is given as 245.23 .科学的研究の応用

Synthesis and Chemical Reactivity

The research surrounding 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid primarily focuses on its synthesis and chemical reactivity. A notable study by Yamashita et al. (2009) demonstrates the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, resulting in highly substituted indole, dibenzofuran, and benzofuran derivatives. This method is significant for producing 1,2,3,4-tetrasubstituted carbazoles, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and photophysics (Yamashita, Hirano, Satoh, & Miura, 2009).

Functional Derivatives and Chemical Transformations

Research by Chirkova and Filimonov (2017) explores synthetic approaches to indole-5,6- and carbazole-2,3-dicarboxylic acid functional derivatives. Their work outlines methods for constructing the indole ring from simpler aromatic compounds, leading to various heterocycles. This highlights the compound's utility in synthesizing complex organic structures, which could be valuable in developing new pharmaceuticals or organic materials (Chirkova & Filimonov, 2017).

Fluorescent Probes and Photophysical Properties

Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives featuring a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. Their extensive spectroscopic investigation revealed the compounds' fluorescence maxima shift in mediums of higher polarity and hydrogen bonding ability. Such findings suggest potential applications in developing sensitive fluorescent probes for biochemical and analytical purposes (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

Palladium-Catalyzed Oxidative Coupling

Another study by Yamashita et al. (2009) further elaborates on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes. This method efficiently synthesizes 1,2,3,4-tetrasubstituted carbazoles, showcasing the compound's versatility in creating heteroarenes with potential applications in medicinal chemistry and material science (Yamashita, Horiguchi, Hirano, Satoh, & Miura, 2009).

Safety And Hazards

特性

IUPAC Name |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVWAVDQJTJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)